molecular formula C16H15N5O2S B2812455 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1396875-84-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2812455
CAS No.: 1396875-84-5
M. Wt: 341.39
InChI Key: KQMHUHOWGKVLDV-UHFFFAOYSA-N
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Description

The compound N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide features a tetrazole core substituted with a methyl group at position 4 and a phenyl ring at position 1. The benzamide moiety at the N-terminus includes a methylthio (-SMe) group at the ortho position. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, structural analogs from diverse sources allow for comparative analysis.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-20-16(23)21(19-18-20)12-9-7-11(8-10-12)17-15(22)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMHUHOWGKVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with various enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) IR C=O/C=S (cm⁻¹) Reference
Target Compound Tetrazole 4-methyl-5-oxo, phenyl, 2-(methylthio)benzamide N/A N/A Not reported -
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazol-5-yl, phenyl, benzamide 160 70 1606 (C=O)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetylpyridinyl, phenyl, benzamide 290 80 1605, 1679 (C=O)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) Triazole Phenylsulfonyl, difluorophenyl Not specified Not specified 1247–1255 (C=S)
N-[(4-ethylphenyl)methyl]-4-{[4-methyl-5-(4-methylphenyl)-1,1,3-trioxo-1,3-dihydro-2H-1λ⁶,2-thiazol-2-yl]methyl}benzamide Thiazole Ethylphenyl, methylphenyl, benzamide N/A N/A Not reported

Core Heterocycle and Functional Group Influence

  • Tetrazole vs. Thiadiazole/Triazole/Thiazole :

    • The tetrazole core in the target compound is a 5-membered ring with four nitrogen atoms, offering high polarity and hydrogen-bonding capacity. In contrast, thiadiazoles (e.g., compound 6 and 8a ) incorporate sulfur, which may enhance π-π stacking interactions. Triazoles (compounds 7–9 ) exhibit tautomerism (thione vs. thiol forms), affecting electronic properties. Thiazoles (e.g., ) combine nitrogen and sulfur, often associated with antimicrobial activity.
  • Substituent Effects: The methylthio group in the target compound’s benzamide moiety increases lipophilicity compared to acetyl (8a, 1679 cm⁻¹ C=O) or ester groups (8b, 1715 cm⁻¹ C=O ).

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide is a complex organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a benzamide moiety , and a methylthio group , which contribute to its diverse biological interactions. Its molecular formula is C14H19N5O3SC_{14}H_{19}N_{5}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the tetrazole ring from appropriate precursors.
  • Coupling the tetrazole with a phenyl group to form the benzamide structure.
  • Introduction of the methylthio group through specific alkylation reactions.

These methods ensure high yield and purity of the final product, which is crucial for subsequent biological testing.

The precise mechanism of action for this compound remains largely unexplored due to limited research. However, it is hypothesized that the compound's tetrazole ring may interact with various enzymes or receptors , modulating their activity and leading to significant biological effects. Such interactions are critical in determining its potential as a drug candidate.

2. Biological Targets and Assays

Research indicates that compounds similar to this compound may exhibit activity against specific targets such as:

  • Monoamine Oxidase (MAO) : Some related compounds have shown inhibitory activity against MAO-A and MAO-B isoforms, suggesting potential antidepressant properties .

Table 1: Inhibitory Activity Against MAO Isoforms

CompoundIC50 (μM)Activity
Compound 6b0.060 ± 0.002Potent MAO-A inhibitor
Compound 6c0.241 ± 0.011Moderate MAO-A inhibitor
Reference Inhibitor (Moclobemide)-Standard for comparison

3. Potential Therapeutic Applications

Given its structural features, this compound could be explored for various therapeutic applications:

  • Antidepressant : Due to potential MAO inhibition.
  • Anticancer : Similar compounds have been investigated for their ability to modulate cell signaling pathways involved in cancer progression.

Case Studies

While specific case studies on this compound are scarce, related research has indicated that compounds containing similar functional groups can exhibit significant biological activities.

For instance, a study evaluating the effects of tetrazole derivatives on immune cell modulation demonstrated that certain derivatives could enhance immune responses in vitro by interacting with PD-L1/PD-1 pathways . This suggests that further investigation into this compound could reveal similar immunomodulatory effects.

Q & A

Basic: What synthetic routes are commonly employed for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: Formation of the tetrazole ring via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., using ethanol as a solvent) .
  • Step 2: Introduction of the benzamide moiety via coupling reactions, such as reacting an activated carboxylic acid (e.g., benzoyl chloride) with an amine-functionalized tetrazole intermediate. Catalysts like NaBH₄ may be used for reduction steps .
  • Step 3: Sulfur-containing substituents (e.g., methylthio groups) are added through nucleophilic substitution or thiol-ether formation .

Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) and monitored using TLC .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst Selection: Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 improve reaction efficiency for sulfur-containing intermediates .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/water mixtures aid in recrystallization .
  • Temperature Control: Reflux at 70–80°C balances reaction kinetics and side-product minimization. Lower temperatures (e.g., 0°C) may stabilize reactive intermediates .
  • Reaction Monitoring: TLC with UV detection ensures reaction progress, while IR and NMR track functional group transformations (e.g., C=O at ~1700 cm⁻¹ in IR) .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

  • IR Spectroscopy: Identifies key functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹ and benzamide C=O at ~1680 cm⁻¹) .
  • ¹H NMR: Signals for aromatic protons (δ 7.0–8.0 ppm), methylthio groups (δ 2.5 ppm), and tetrazole NH (δ 10–12 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Refinement: SHELXL refines atomic coordinates, displacement parameters, and hydrogen bonding networks. Anisotropic refinement improves accuracy for non-hydrogen atoms .
  • Validation: Residual density maps and R-factors (e.g., R₁ < 0.05) ensure model reliability. Software like Olex2 visualizes electron density for tautomeric forms (e.g., tetrazole vs. imidazole) .

Basic: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values after 48–72 hr exposure .
  • Cytotoxicity: Parallel testing on non-cancerous cells (e.g., HEK-293) assesses selectivity .

Advanced: How can researchers investigate the mechanism of action for anticancer activity?

Methodological Answer:

  • Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like topoisomerase II or tubulin. Validation via enzymatic inhibition assays (e.g., ATPase activity) .
  • Apoptosis Studies: Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells. Western blotting quantifies caspase-3/9 activation .
  • Reactive Oxygen Species (ROS): DCFH-DA fluorescence assays measure ROS generation linked to cytotoxicity .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • Melting Point: Sharp melting ranges (e.g., 128–129°C) indicate homogeneity .
  • Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (<1%) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen percentages must match theoretical values within ±0.4% .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Structural Comparison: Analyze substituent effects (e.g., electron-withdrawing groups like -NO₂ enhance antimicrobial activity but reduce solubility) .
  • Assay Standardization: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis: Use QSAR models to correlate substituent electronegativity or lipophilicity (logP) with activity trends .

Basic: What solvents are suitable for recrystallization?

Methodological Answer:

  • Ethanol/Water Mixtures: Ideal for polar intermediates (e.g., tetrazole derivatives) due to gradient solubility .
  • Acetonitrile: Effective for benzamide derivatives with moderate polarity .
  • Diethyl Ether: Induces crystallization for non-polar byproducts via slow diffusion .

Advanced: How does tautomerism affect stability and bioactivity?

Methodological Answer:

  • Detection: ¹³C NMR identifies tautomeric forms (e.g., tetrazole NH vs. thione-thiol shifts) .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH) monitor tautomer ratios via HPLC.
  • Bioactivity Impact: Molecular dynamics simulations compare binding affinities of tautomers to biological targets .

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